4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine
CAS No.: 102-78-3
Cat. No.: VC21011025
Molecular Formula: C13H16N2OS2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102-78-3 |
|---|---|
| Molecular Formula | C13H16N2OS2 |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 4-(1,3-benzothiazol-2-ylsulfanyl)-2,6-dimethylmorpholine |
| Standard InChI | InChI=1S/C13H16N2OS2/c1-9-7-15(8-10(2)16-9)18-13-14-11-5-3-4-6-12(11)17-13/h3-6,9-10H,7-8H2,1-2H3 |
| Standard InChI Key | DNPSGCQXSGVQSK-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)SC2=NC3=CC=CC=C3S2 |
| Canonical SMILES | CC1CN(CC(O1)C)SC2=NC3=CC=CC=C3S2 |
Introduction
Physical and Chemical Properties
Basic Identification
The fundamental identification parameters of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 102-78-3 |
| Molecular Formula | C₁₃H₁₆N₂OS₂ |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 4-(1,3-benzothiazol-2-ylsulfanyl)-2,6-dimethylmorpholine |
| PubChem Compound ID | 101575 |
| Structural Identifier | Value |
|---|---|
| SMILES | CC1CN(CC(O1)C)SC2=NC3=CC=CC=C3S2 |
| Standard InChI | InChI=1S/C13H16N2OS2/c1-9-7-15(8-10(2)16-9)18-13-14-11-5-3-4-6-12(11)17-13/h3-6,9-10H,7-8H2,1-2H3 |
| Standard InChIKey | DNPSGCQXSGVQSK-UHFFFAOYSA-N |
These structural characteristics contribute to the compound's chemical reactivity, physical properties, and potential applications in various fields.
Physical Properties
The physical properties of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine determine its behavior in various chemical processes and applications:
| Property | Value |
|---|---|
| Physical State | Not explicitly stated in literature |
| Density | 1.3 g/cm³ |
| Boiling Point | 417.1°C at 760 mmHg |
| Flash Point | 206.1°C |
| Polar Surface Area (PSA) | 78.90 Ų |
| LogP | 3.35050 |
The compound's relatively high boiling point (417.1°C) and flash point (206.1°C) indicate significant thermal stability, which is advantageous for applications involving elevated temperatures such as rubber vulcanization processes. The LogP value of approximately 3.35 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic characteristics .
Synthesis and Preparation
General Synthetic Routes
The synthesis of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine typically involves the reaction of 2,6-dimethylmorpholine with appropriate benzothiazole derivatives. The general synthetic approach encompasses several key steps:
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Preparation of 2,6-dimethylmorpholine component, which serves as one of the primary building blocks
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Preparation or acquisition of reactive benzothiazole derivatives, typically 2-mercaptobenzothiazole or related compounds
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Coupling reaction through nucleophilic displacement, where the benzothiazole-2-thiolate anion reacts with appropriate chloro compounds or Bunte salts
The specific reaction parameters, including temperature, solvent systems, catalysts, and reaction time, may vary depending on the desired yield, purity, and scale of production.
Synthesis of 2,6-dimethylmorpholine
The preparation of 2,6-dimethylmorpholine, a crucial precursor for 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine, typically involves the reaction of diisopropanolamine with sulfuric acid. The process typically follows these steps:
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Reaction of diisopropanolamine with concentrated sulfuric acid at elevated temperatures (150-190°C)
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Formation of the morpholine ring structure through cyclization
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Separation and purification of the product, often involving neutralization with sodium hydroxide solution
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Collection of the organic phase containing 2,6-dimethylmorpholine
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Distillation and drying processes to obtain the purified product
The reaction conditions significantly influence the isomer distribution in the final product, with optimal conditions yielding a higher proportion of the cis isomer, which is often preferred for subsequent reactions. For example, using a molar ratio of diisopropanolamine:sulfuric acid of 1.0:3.0 and heating at 180°C for 3 hours has been reported to yield 2,6-dimethylmorpholine with an isomer ratio of 88% cis/12% trans .
Coupling Reaction
The final step in the synthesis involves the coupling of 2,6-dimethylmorpholine with benzothiazole derivatives. This typically proceeds through nucleophilic displacement reactions, where the benzothiazole-2-thiolate anion serves as the nucleophile. The reaction may involve:
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Generation of the benzothiazole-2-thiolate anion under basic conditions
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Reaction with the appropriately functionalized 2,6-dimethylmorpholine (often a halogenated derivative)
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Purification of the final product through crystallization, distillation, or chromatographic techniques
The synthetic route may be adapted for industrial-scale production, with modifications to enhance yield, reduce waste, and improve cost-effectiveness.
Applications and Uses
Industrial Applications
The primary industrial application of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine is in the rubber industry, particularly in vulcanization processes. In rubber vulcanization, the compound serves as a vulcanization accelerator or modifying agent, contributing to the crosslinking of rubber polymers to improve the physical properties of the final rubber products.
The specific functions and advantages of this compound in rubber processing include:
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Acceleration of sulfur vulcanization reactions
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Improvement of the physical and mechanical properties of vulcanized rubber
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Enhancement of the aging resistance of rubber products
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Contribution to specific performance characteristics required for specialized rubber applications
Structure-Activity Relationships
The molecular structure of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine contributes significantly to its chemical behavior and potential applications. Key structural features that influence its activity include:
Benzothiazole Moiety
The benzothiazole ring system is known for its chemical versatility and has been extensively studied for various applications:
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The fused ring system provides structural rigidity
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The nitrogen and sulfur heteroatoms create specific electronic distributions
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The aromatic character contributes to specific interaction patterns with other molecules
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The thiazole ring offers potential sites for chemical modifications
Benzothiazole derivatives have been investigated for their biological recognition patterns and ability to form stable complexes with various biological targets, contributing to their potential pharmaceutical applications .
Morpholine Moiety
The 2,6-dimethylmorpholine component contributes several important characteristics:
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The morpholine ring provides a cyclic ether structure with distinctive conformational properties
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The nitrogen atom serves as a potential site for chemical reactions and interactions
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The dimethyl substitution at positions 2 and 6 influences the ring conformation and reactivity
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The oxygen atom in the ring contributes to hydrogen bonding capabilities
Sulfur Linkage
The sulfur atom that connects the benzothiazole and morpholine moieties serves as more than just a linker:
Understanding these structure-activity relationships is crucial for optimizing the compound's performance in existing applications and exploring potential new uses.
Research Findings and Future Directions
Current research on 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine and related compounds focuses on several areas:
Optimization of Synthetic Routes
Research continues to explore improved synthetic methods for 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine, with emphasis on:
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Enhancing yield and purity
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Reducing reaction steps and simplifying purification procedures
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Developing more environmentally friendly synthesis approaches
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Implementing cost-effective production methods for industrial-scale manufacturing
Exploration of Biological Activities
The potential biological activities of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine and related benzothiazole derivatives are being investigated for:
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Antimicrobial properties against various pathogens
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Anticancer activities through interaction with specific biological targets
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Anti-inflammatory effects and potential therapeutic applications
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Structure-activity relationships to guide the development of new pharmaceutical compounds
Advanced Materials Applications
Research is also exploring the potential use of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine and similar compounds in advanced materials development:
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Specialized rubber formulations with enhanced performance characteristics
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Novel polymer systems with specific physical and chemical properties
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Materials with tailored resistance to environmental factors and degradation
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Composites with optimized mechanical and thermal properties
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